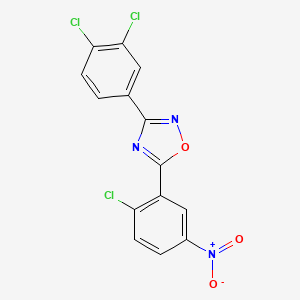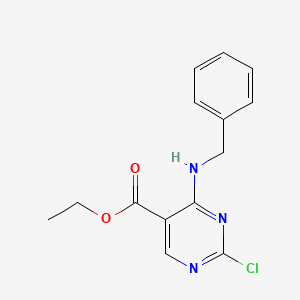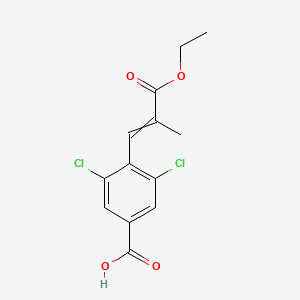
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both chlorine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-nitrobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The presence of both nitro and chloro groups can enhance the biological activity of the compound.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes. Their stability and reactivity make them suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole: Lacks the additional dichlorophenyl group.
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
5-(2-Nitrophenyl)-3-phenyl-1,2,4-oxadiazole: Lacks the chloro substituents.
Uniqueness
The presence of both nitro and chloro groups in 5-(2-Chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole makes it unique compared to other similar compounds. These functional groups can significantly influence the compound’s reactivity, stability, and biological activity.
Propriétés
Formule moléculaire |
C14H6Cl3N3O3 |
|---|---|
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
5-(2-chloro-5-nitrophenyl)-3-(3,4-dichlorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6Cl3N3O3/c15-10-4-2-8(20(21)22)6-9(10)14-18-13(19-23-14)7-1-3-11(16)12(17)5-7/h1-6H |
Clé InChI |
SVSGIHZBMOALNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-(5,7-dichloro-1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B11817336.png)




![Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate](/img/structure/B11817356.png)





